N'-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
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Overview
Description
N’-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a chemical compound with the molecular formula C15H15Cl2N3O. It is known for its unique structure, which includes a dichlorophenyl group and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell division . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- N’-(3,4-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Uniqueness
N’-[(Z)-(3,4-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific dichlorophenyl and pyrrole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different reactivity patterns due to the presence of the dichlorophenyl group.
Properties
Molecular Formula |
C14H13Cl2N3O |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13Cl2N3O/c1-19-6-2-3-11(19)8-14(20)18-17-9-10-4-5-12(15)13(16)7-10/h2-7,9H,8H2,1H3,(H,18,20)/b17-9- |
InChI Key |
VFHXRCQZKCIGLO-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C\C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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